molecular formula C16H17BrN2O3S B7702883 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide

Cat. No.: B7702883
M. Wt: 397.3 g/mol
InChI Key: FROFLVLONGWAAM-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide is a complex organic compound characterized by the presence of a benzyl group, a bromophenylsulfonyl group, and a methylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of N-benzylglycinamide with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenylsulfonyl group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2-methylphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-pentylglycinamide

Uniqueness

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenylsulfonyl group enhances its reactivity and potential as a pharmacophore in drug design.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-18-16(20)12-19(11-13-5-3-2-4-6-13)23(21,22)15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROFLVLONGWAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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